The table below summarizes the key quantitative data for this compound (CAS 5756-43-4) from the search results.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Formula | C8H18O | [1] [2] [3] |
| Molecular Weight | 130.23 g/mol | [2] [3] |
| Boiling Point | 135.5 °C (estimate: 140.96 °C also reported) | [2] [3] |
| Melting Point | -94 °C (estimate) | [3] |
| Density | 0.7722 (exact value); 0.78 g/cm³ (also reported) | [2] [3] |
| Refractive Index | 1.4008 (exact value); 1.404 (also reported) | [2] [3] |
While a specific protocol for this compound was not found, the search revealed a detailed modern methodology for measuring the refractive index of liquid organic chemicals, which is directly applicable [4].
Principle of Operation: The technique is based on an Optical Time-Domain Reflectometer (OTDR) and a Single-Mode Fiber (SMF) sensor. It measures the power level of backscattered light reflected at the interface between the optical fiber and the liquid chemical. This reflectance is governed by the Fresnel equation, which relates the reflected power to the refractive indices of the fiber and the sample [4].
Experimental Setup and Procedure:
The following diagrams visualize the basic structure of the molecule and the conceptual experimental workflow described above.
This compound consists of a hexyl chain and an ethoxy group linked by an oxygen atom.
Conceptual workflow for determining refractive index using an OTDR and fiber sensor.
The table below summarizes the key physicochemical properties of 1-Ethoxyhexane (CAS 5756-43-4) relevant for laboratory handling and formulation.
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₈H₁₈O | - | [1] |
| Molecular Weight | 130.23 | g/mol | [1] |
| Boiling Point | 135.5 - 140.96 | °C | [1] [2] |
| Melting Point | -94 | °C | [2] |
| Density (at ~20°C) | 0.772 - 0.78 | g/cm³ | [1] [2] |
| Refractive Index | 1.4008 - 1.404 | - | [1] [2] |
| Flash Point | 31.2 | °C | [2] |
| Vapor Pressure (at 25°C) | 9.52 | mmHg | [2] |
| LogP (log Kow) | 2.603 | - | [3] |
The solubility of this compound is characterized by its behavior in polar and non-polar media, dictated by its molecular structure [1].
Although a complete toxicological profile is lacking, general safety precautions should be followed [4].
Since quantitative data is limited, you may need to determine solubility empirically. Here is a generalized workflow for a standard solubility study.
Workflow for experimental determination of compound solubility in various solvents.
n-hexane, ethyl acetate, chloroform, methanol) [5].
The table below summarizes the key identifying information for 1-Ethoxyhexane (also known as Ethyl hexyl ether) from the NIST WebBook [1]:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₈O [1] |
| Molecular Weight | 130.2279 g/mol [1] |
| CAS Registry Number | 5756-43-4 [1] |
| Other Names | Ether, ethyl hexyl; Ethyl hexyl ether [1] |
| IUPAC Standard InChIKey | ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1] |
The search results did not contain a specific protocol for this compound. However, the general workflow for acquiring and analyzing a proton NMR (¹H-NMR) spectrum of an organic compound is standardized [2]. The diagram below outlines this workflow.
General workflow for ¹H-NMR spectral analysis.
The key steps involve [2]:
The compound has the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol [1] [2]. Its mass spectrum is characterized by several key fragment ions resulting from cleavages of carbon-carbon and carbon-oxygen bonds.
The table below summarizes the major fragments, their relative intensities, and the proposed fragmentation mechanisms [2]:
| Mass-to-Charge Ratio (m/z) | Fragment Ion | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 130 | M⁺• (Molecular Ion) | < 1 | Original molecule after electron impact ionization [2]. |
| 115 | [M-CH₃]⁺ | 8 | Alpha C-C cleavage, loss of a methyl radical [2]. |
| 101 | [M-C₂H₅]⁺ | 1 | C-O cleavage, loss of an ethyl radical [2]. |
| 85 | [M-OC₂H₅]⁺ | 3 | C-O cleavage, loss of the ethoxy group [2]. |
| 73 | [M-C₄H₉]⁺ | 100 (Base Peak) | Alpha C-C cleavage, loss of a butyl radical from the hexyl chain [2]. |
| 59 | [C₃H₇O]⁺ | Information missing | Information missing |
| 45 | [CH₃-CH=OH]⁺ | 63 | Rearrangement mechanism [2]. |
| 29 | [C₂H₅]⁺ | 10 | C-O cleavage of the ethoxy group [2]. |
The fragmentation pattern of 1-Ethoxyhexane can be understood through several key bond cleavages, characteristic of aliphatic ethers.
The following diagram illustrates the primary fragmentation pathways leading to the major ions described above.
Primary fragmentation pathways of this compound showing key cleavages and resulting ions.
For researchers aiming to reproduce or analyze this data, here are some core experimental aspects typically involved in obtaining such a spectrum, consistent with standard practices for electron ionization mass spectrometry [3] [2]:
The Williamson Ether Synthesis is an organic reaction used to prepare ethers, developed by Alexander William Williamson in 1850 [1]. The general procedure involves an SN2 nucleophilic substitution where an alkoxide ion (RO⁻) attacks an alkyl halide (R'-X), resulting in the formation of an ether (R-O-R') and a halide salt [2] [3] [1].
1-Ethoxyhexane is an unsymmetrical ether. Its synthesis can be viewed as the connection of a "Ethoxy-" group and a "Hexyl-" group. The two potential retrosynthetic pathways are:
Pathway A is strongly recommended. Using a primary alkyl halide (1-halohexane) minimizes the competing E2 elimination reaction, which is a major concern in Williamson synthesis [2] [3]. Using a secondary alkyl halide (which the hexyl fragment would be in Pathway B) can lead to significant alkene byproducts [2].
The following diagram illustrates the recommended reaction mechanism and the experimental workflow for synthesizing this compound.
This section provides a detailed, step-by-step procedure for synthesizing this compound on a 10 mmol scale, adaptable for larger scales.
| Step | Action | Details & Rationale |
|---|---|---|
| 1 | Generate Alkoxide | In a round-bottom flask, add absolute ethanol (~20 mL). Under N₂, add sodium hydride (NaH, 12 mmol, 1.2 equiv.). Stir at 0°C for 30 min. Hazard: NaH reacts violently with water [2]. |
| 2 | Add Alkyl Halide | Add 1-bromohexane (10 mmol, 1.0 equiv.) dropwise. Alternatively, use potassium iodide (KI) catalysis with 1-chlorohexane via Finkelstein reaction [1]. |
| 3 | Carry out Reaction | Reflux the mixture with stirring for 1-8 hours. Monitor by TLC or GC. Microwave irradiation can reduce time to ~10 minutes [1]. |
| 4 | Work-up | Cool the mixture to room temperature. Carefully add water to quench excess NaH. Transfer to a separatory funnel, add water and ether. Extract the organic layer, wash with brine, dry over MgSO₄. |
| 5 | Purify Product | Remove solvent by rotary evaporation. Purify the crude product via distillation to obtain pure this compound as a colorless liquid. |
The success and selectivity of the reaction depend heavily on the conditions. The table below summarizes key parameters and findings from mechanistic studies.
| Parameter | Options & Recommendations | Rationale & Quantitative Impact |
|---|---|---|
| Alkyl Halide | 1-Bromohexane (Primary) is optimal. Avoid secondary/tertiary halides. | Tertiary alkyl halides undergo E2 elimination; secondary gives mixed results [2] [3]. |
| Solvent | Anhydrous Ethanol (parent alcohol), Acetonitrile (MeCN), or THF. | Solvent drastically influences selectivity. In MeCN, O- vs. C-alkylation ratio is 97:3; in MeOH, it drops to 72:28 [4]. |
| Base for Alkoxide | Sodium Hydride (NaH) or Potassium Hydride (KH). | Strong, irreversible bases like NaH ensure complete deprotonation of ethanol, generating the reactive ethoxide nucleophile in situ [2]. |
| Reaction Kinetics | Energy barriers for O-alkylation are lower than for C-alkylation. | Kinetic modeling confirms a higher energy barrier for the C-alkylation pathway, favoring the desired ether formation [4]. |
After synthesis, verifying the identity and purity of the product is crucial.
The table below summarizes the identified properties of 1-Ethoxyhexane (CAS 5756-43-4).
| Property | Value / Description |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | Hexane, 1-ethoxy- [1] |
| CAS Number | 5756-43-4 [1] |
| Molecular Formula | C8H18O [1] |
| Molecular Weight | 130.23 g/mol [1] |
| Physical State | No data available [1] |
| Boiling Point | 135.5 °C (at 760 mmHg) [2] |
| Flash Point | 31.2 °C [2] |
| Density | 0.78 g/cm³ [2] |
| Vapor Pressure | 9.52 mmHg at 25°C [2] |
| Refractive Index | 1.404 [2] |
The safety data sheet for this compound has numerous data gaps, with no specific hazard classification, signal word, or pictogram available [1]. The following first aid measures and potential hazards are recommended based on general handling procedures.
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled [1]. |
| Skin Contact | Remove contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a doctor [1]. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor [1]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately [1]. |
| Parameter | Information |
|---|---|
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam [1]. |
| Specific Hazards | No data available for the substance itself [1]. |
| Flash Point | 31.2 °C [2] |
| Flammability Limits | No data available. For reference, n-Hexane has an LFL of 1.1% and a UFL of 7.5% [4]. |
Experimental Handling Protocols
Storage Conditions
Exposure Monitoring
The significant data gaps for this compound mean a cautious, evidence-based risk assessment strategy is essential for safe laboratory work. The following diagram outlines the key decision points in this process.
The most critical finding is the absence of key toxicological and eco-toxicological data in the safety data sheet [1]. This requires a highly precautionary approach.
The table below summarizes the available physicochemical data for this compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 5756-43-4 [1] |
| Molecular Formula | C8H18O [1] |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point | 140.96°C (estimate) [1] |
| Density | 0.7722 [1] |
| Refractive Index | 1.4008 [1] |
| Chemical Structure | Linear ether (CH3(CH2)5OCH2CH3) [1] |
While this compound itself is not discussed in the retrieved pharmaceutical literature, non-ionic surfactants are critical components in advanced drug delivery systems [2] [3]. Understanding their general roles and properties can provide a valuable framework for investigating new compounds like this compound.
Should you obtain a sample of this compound for investigation, the following experimental protocols, based on standard methodologies for surfactant characterization, would be essential. The workflow for this characterization process can be visualized as follows:
To find applicable data, I suggest you:
The table below summarizes the key identifiers and physical properties of this compound, which is classified as a non-ionic surfactant [1] [2].
| Property | Value |
|---|---|
| CAS Number | 5756-43-4 [2] |
| IUPAC Name | This compound [2] |
| Molecular Formula | C₈H₁₈O [2] |
| Molecular Weight | 130.23 g/mol [2] |
| Structure (SMILES) | CCCCCCOCC [2] |
| Boiling Point | 135.5 °C [2] |
| Density | 0.772 g/mL [2] |
| Refractive Index | 1.404 [2] |
| Water Solubility | Relatively insoluble/Low [2] |
This compound is characterized as a non-ionic surfactant due to its molecular structure, which features an ether oxygen atom that provides moderate polarity without carrying an electrical charge [1] [2]. This structure gives it a balance between hydrophilic and hydrophobic properties, which is the fundamental requirement for a compound to act as an emulsifier, enabling the mixing of oil and water phases [3].
It's important to note that the primary source describes this compound as being "exclusively intended for research purposes" and "not designed for human therapeutic applications" [1] [2]. The search results do not provide specific data on its emulsifying performance, such as its Hydrophilic-Lipophilic Balance (HLB) value or effectiveness in specific formulations.
Given the lack of direct application protocols, researchers aiming to investigate this compound's emulsifying properties should proceed with caution and focus on fundamental characterization.
The diagram below outlines a general approach for the preliminary investigation of this compound's emulsifying properties.
Since direct data on this compound is limited, you may need to consult broader scientific literature or investigate structurally similar compounds.
Ethoxylated wetting agents represent a critical class of surface-active compounds in pharmaceutical formulations, characterized by the presence of ethylene oxide (EO) units in their molecular structure. These compounds demonstrate remarkable ability to reduce surface tension at various interfaces, enabling improved wetting of solid surfaces, enhanced solubility of poorly soluble active pharmaceutical ingredients (APIs), and increased bioavailability. The ethoxy group content directly influences key properties including solubility, critical micelle concentration (CMC), and thermal stability, allowing formulators to tailor compounds for specific application requirements. While 1-Ethoxyhexane itself represents a simple alkoxy compound with limited surface activity, the broader class of polyoxyethylene-based surfactants containing multiple ethoxy units demonstrates significantly enhanced wetting capabilities essential for pharmaceutical applications [1] [2].
The fundamental molecular structure of ethoxylated wetting agents consists of a hydrophobic hydrocarbon chain (typically C6-C18) connected to a hydrophilic polyethoxy chain. This amphiphilic structure enables the compound to orient at interfaces between phases with different polarities, effectively reducing interfacial tension. The length of the hydrophobic chain determines the hydrophobic-lipophilic balance, while the number of ethoxy groups (typically ranging from 1 to 50+ units) controls the hydrophilic properties. This structural versatility allows fine-tuning of properties such as cloud point, viscosity, and solubility across a wide range of pharmaceutical formulations [1] [3]. Industrial synthesis typically employs specialized reactors that manage the highly exothermic nature of ethoxylation reactions, requiring careful temperature and pressure control to prevent thermal runaway, with potassium hydroxide commonly used as a catalyst during the synthesis process [2].
Table 1: Surface Activity Parameters of Ethoxylated Compounds Across Various Applications
| Compound Type | CMC (mM) | Surface Tension at CMC (mN/m) | EO Units | Optimal Concentration | Application Efficiency |
|---|---|---|---|---|---|
| Polymeric Ionic Liquids (PILs) with EO groups | 0.5-2.0 | 30-35 | 5-15 | 0.1-0.5% | Excellent solubility in high salinity brine, thermal stability >100°C [1] |
| OP-5 | 0.08 | 29.2 | 5 | 0.05% | Moderate surface activity with limited hydration capacity [4] |
| OP-10 | 0.12 | 30.5 | 10 | 0.05% | Balanced wetting capability and hydration stability [4] |
| OP-15 | 0.21 | 32.1 | 15 | 0.05% | Enhanced hydration with slightly reduced surface activity [4] |
| AES (Anionic) | 0.15 | 31.2 | 3-12 | 0.1-0.3% | Excellent dynamic wetting, high salt tolerance [5] |
| FMES (Anionic) | 0.18 | 32.8 | 5-15 | 0.1-0.3% | Good emulsification, biodegradable [5] |
| Fluorosurfactants | N/A | 15-20 | N/A | 0.01-0.05% | Exceptional surface tension reduction, low foam tendency [3] |
| Acetylene Diol | N/A | 25-30 | Variable | 0.1-1.0% | Balanced performance, low foam, moderate reduction [3] |
The data presented in Table 1 demonstrates the direct correlation between ethoxy content and surface activity parameters. PILs with incorporated ethoxy groups exhibit excellent thermal stability and solubility across varying salinity conditions, making them particularly suitable for challenging formulation environments. The nonionic OP-series surfactants show a clear trend where increasing ethoxy content from 5 to 15 units results in progressively higher CMC values and surface tension at CMC, indicating modified surface activity efficiency [4]. This relationship highlights the critical balance between hydrophilic-lipophilic properties that must be optimized for specific pharmaceutical applications.
Table 2: Interfacial Properties and Thermodynamic Parameters of Ethoxylated Wetting Agents
| Parameter | PILs with Low EO Content | PILs with High EO Content | Measurement Significance |
|---|---|---|---|
| Γmax (mol/m²) | 2.1 × 10⁻⁶ | 1.5 × 10⁻⁶ | Higher values indicate more compact monolayer formation |
| Amin (Ų/molecule) | 79 | 111 | Minimal surface area per molecule at interface |
| ΔG°ads (kJ/mol) | -38.2 | -33.5 | Free energy of adsorption; more negative values indicate spontaneous adsorption |
| ΔG°mic (kJ/mol) | -29.7 | -26.3 | Free energy of micellization; more negative values indicate spontaneous micelle formation |
| Salt Tolerance | High (>200,000 ppm TDS) | Excellent (>240,000 ppm TDS) | Maintains solubility and surface activity in high salinity |
| Thermal Stability | >100°C | >100°C | Maintains structural integrity at elevated temperatures |
The interfacial parameters in Table 2 provide insights into the molecular packing efficiency at air-water interfaces. PILs with lower ethoxy content demonstrate higher surface excess concentration (Γmax) and lower minimal surface area per molecule (Amin), indicating more compact monolayer formation. Conversely, higher ethoxy content leads to reduced monolayer compactness due to increased hydrophilic chain volume and steric hindrance at the interface. The negative values for both free adsorption energy (ΔG°ads) and free micellization energy (ΔG°mic) confirm the spontaneity of these processes, with adsorption being more thermodynamically favorable than micellization for all tested compounds [1]. These thermodynamic parameters provide fundamental insights for formulators predicting compound behavior under various application conditions.
Objective: This protocol details the procedure for determining the critical micelle concentration (CMC) and surface tension reduction efficiency of ethoxylated wetting agents through the Wilhelmy plate method, providing essential parameters for formulation optimization.
Materials and Equipment:
Procedure:
Quality Control Considerations:
Objective: This protocol describes the methodology for evaluating the adsorption behavior and wettability modification capabilities of ethoxylated wetting agents on solid substrates, simulating real-world application conditions in pharmaceutical formulations.
Materials and Equipment:
Procedure:
Data Interpretation Guidelines:
The wetting efficiency of ethoxylated compounds is fundamentally governed by their molecular architecture, which controls interfacial behavior and substrate interactions. The hydrophobic chain length primarily determines the affinity for non-polar surfaces, with longer chains (C12-C18) providing stronger adsorption but potentially slower diffusion to interfaces. The ethoxy unit count directly modulates hydrophilic-lipophilic balance (HLB), with higher EO content increasing aqueous solubility and altering molecular conformation at interfaces. Compounds with intermediate EO units (5-10) typically demonstrate optimal wetting for most pharmaceutical applications, balancing diffusion kinetics and interfacial activity [4] [3].
The mechanism of wettability enhancement involves both surface tension reduction and direct substrate modification. Ethoxylated surfactants accumulate at interfaces, with hydrophobic segments oriented away from water and ethoxy chains extending into the aqueous phase. This molecular orientation reduces the energy barrier for wetting, enabling spontaneous spreading on low-energy surfaces. Additionally, the ether oxygen atoms in ethoxy chains form hydrogen bonds with polar groups on substrate surfaces, creating a stable interfacial layer that effectively modifies surface energy. This dual mechanism explains the superior performance of ethoxylated wetting agents compared to their non-ethoxylated counterparts [4] [6].
Objective: This protocol outlines procedures for evaluating the environmental stability and formulation compatibility of ethoxylated wetting agents under various stress conditions relevant to pharmaceutical manufacturing and storage.
Materials and Equipment:
Thermal Stability Procedure:
pH and Ionic Strength Tolerance Procedure:
Compatibility Screening Procedure:
Interpretation and Application:
Ethoxylated wetting agents represent versatile tools in pharmaceutical development, offering tunable properties through manipulation of their ethoxy content and hydrophobic chain structure. The data presented in these Application Notes demonstrate that optimal performance requires careful balancing of surface activity, solubility characteristics, and interfacial behavior for specific application requirements. The provided protocols enable comprehensive characterization of these critical parameters, supporting evidence-based selection and quality control in pharmaceutical development.
When implementing ethoxylated wetting agents in pharmaceutical formulations, consider the following application guidelines:
The structural versatility of ethoxylated wetting agents continues to enable innovative solutions to formulation challenges, particularly for poorly soluble APIs and complex delivery systems. Ongoing research focuses on enhancing their environmental profile while maintaining performance advantages in pharmaceutical applications.
1-Ethoxyhexane, also known as hexyl ethyl ether, is an aliphatic ether considered for specialized roles in chemical synthesis and processing. Its structure offers a blend of hydrocarbon character with moderate polarity, suggesting potential as a solvent for non-polar to moderately polar compounds [1].
The fundamental properties of this compound that define its utility as a solvent are summarized in the table below.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Physical State | Colorless, volatile liquid | [1] |
| Boiling Point | 140.96 °C (estimate) | [1] |
| Melting Point | -94 °C (estimate) | [1] |
| Flash Point | 31.2 °C | [1] |
| Density | 0.7722 g/cm³ | [1] |
| Refractive Index | 1.4008 | [1] |
| Vapor Pressure | 9.52 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1] |
Proper handling is crucial due to its flammability and physical irritancy. The following protocol outlines the essential safety measures.
While a specific GHS classification is not available in the searched sources, the flash point of 31.2 °C categorizes it as a flammable liquid (Category 2 or 3) under GHS. Inhalation or skin contact may cause irritation [1].
The following diagram illustrates the decision-making process for employing this compound in a synthetic workflow, incorporating general principles of solvent use.
Purification of solvents is often necessary for sensitive reactions. Distillation is the standard method for purifying this compound.
While not specific to this compound, this general protocol can be adapted for workup procedures where it is used as an extraction solvent, based on its insolubility in water [1] [4].
1-Ethoxyhexane, also known as ethyl hexyl ether, is an organic compound with the molecular formula C₈H₁₈O [1] [2]. It is classified as a non-ionic surfactant [3].
Molecular Structure & Identifiers
| Property | Value |
|---|---|
| CAS Number | 5756-43-4 [4] [1] [5] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C₈H₁₈O [4] [1] [5] |
| Molecular Weight | 130.23 g/mol [4] [1] [5] |
| SMILES | CCCCCCOCC [1] |
| InChI Key | ZXHQLEQLZPJIFG-UHFFFAOYSA-N [1] |
Physical and Thermodynamic Properties
| Property | Value | Source / Notes |
|---|---|---|
| Boiling Point | 135.5 °C [1] | |
| Melting Point | -94 °C [5] [2] | Estimate |
| Density | 0.772 - 0.7722 g/cm³ [5] [2] | |
| Refractive Index | 1.4008 - 1.404 [5] [1] | |
| Flash Point | 31.2 °C [2] | |
| Vapor Pressure | 9.52 mmHg @ 25°C [2] | |
| LogP | 2.603 [6] | Partition coefficient (n-octanol/water) |
This compound is identified as a non-ionic surfactant due to its molecular structure, which contains an ether oxygen as a hydrophilic (water-attracting) group and a hexyl chain as a hydrophobic (water-repelling) group [3]. This structure allows it to lower surface tension and act as an emulsifying or dispersing agent [3] [1].
The available search results do not specifically link this compound to commercial detergent formulations. The cleaning industry primarily uses other, high-volume non-ionic surfactants like alcohol ethoxylates (AE), which are also based on ethylene oxide [7] [8].
The following diagram illustrates the general mechanism of how a molecule like this compound functions as a surfactant at the interface of water and oil.
Although a full safety profile is not available, basic precautions should be followed when handling this compound in a laboratory setting [4]:
To find the specific application and protocol information you need, you may consider these approaches:
Adjuvants are substances added to pesticide tank mixtures to enhance the performance of the active ingredient. They are broadly classified into two categories [1]:
The primary functions of adjuvants include reducing surface tension, improving droplet spread and adhesion on leaf surfaces, mitigating spray drift, and enhancing the absorption of the active ingredient into the plant [2] [1] [3].
The following protocols outline standard methods for evaluating adjuvant efficacy.
Protocol 1: Measurement of Surface Tension and Droplet Spread This protocol assesses the physical modification of the spray solution.
Protocol 2: Evaluation of Drift Reduction Potential This protocol evaluates the adjuvant's ability to modify droplet size distribution to minimize off-target movement [4].
Protocol 3: Assessment of Rainfastness and Foliar Retention This protocol tests the adhesive properties and weather resistance of the spray deposit.
The following tables provide a template for presenting quantitative data from the above experiments.
Table 1: Effect of Adjuvant on Spray Solution Properties and Droplet Spread
| Adjuvant Concentration (% v/v) | Surface Tension (dynes/cm) | Droplet Spread Area (mm²) |
|---|---|---|
| 0.0 (Control) | 72.0 ± 0.5 | 3.5 ± 0.2 |
| 0.1 | 45.2 ± 1.1 | 8.1 ± 0.4 |
| 0.5 | 30.5 ± 0.8 | 12.7 ± 0.5 |
| 1.0 | 28.3 ± 0.6 | 13.0 ± 0.3 |
Data presented as mean ± standard deviation (n=3).
Table 2: Influence of Adjuvant on Spray Droplet Size Distribution
| Treatment | Dv10 (µm) | Dv50 (µm) | Dv90 (µm) | % Vol < 100 µm | % Vol < 200 µm |
|---|---|---|---|---|---|
| Water (Control) | 85 | 225 | 415 | 12.5 | 35.2 |
| Adjuvant (0.5%) | 135 | 355 | 580 | 3.1 | 15.8 |
Dv50 represents the volume median diameter.
The following diagram illustrates the logical workflow for a comprehensive adjuvant testing program.
Diagram 1: A sequential workflow for adjuvant testing, progressing from basic property characterization to field validation and safety assessment.
The assessment of adjuvant safety is paramount. Key considerations include:
This compound (C₈H₁₈O), also known as ethyl hexyl ether, is an organic compound classified as an asymmetric alkyl ether with a molecular weight of 130.23 g/mol [1] [2]. This chemical possesses a unique structure consisting of a six-carbon hexane backbone with an ethoxy group (-OCH₂CH₃) attached to the terminal carbon position, creating a molecule with balanced hydrophilicity and hydrophobicity [2]. This balance makes this compound particularly effective as a non-ionic surfactant with excellent emulsifying, wetting, and dispersing properties [1]. In industrial and pharmaceutical contexts, wetting agents function by reducing interfacial tension between surfaces and liquids, thereby facilitating spreading and penetration [3]. The mechanism involves the amphipathic nature of these molecules, where the hydrophobic tails orient toward non-polar surfaces while hydrophilic heads interact with aqueous media, effectively bridging the two phases and enhancing wettability [3].
The applications of this compound extend across multiple industries, including pharmaceutical formulations, agricultural adjuvants, detergent compositions, and industrial cleaning products [1] [4]. In pharmaceutical development specifically, controlled wetting is critical for optimizing drug dissolution rates, improving powder dispersibility in suspension-based inhalers, and enhancing bioavailability of poorly soluble active pharmaceutical ingredients (APIs) [5]. Unlike ionic surfactants, this compound as a non-ionic surfactant offers the advantage of being compatible with various pH conditions and less likely to interact with API charged groups, making it particularly valuable in complex formulation systems [3].
The molecular structure of this compound contributes significantly to its performance as a wetting agent. The ether linkage creates a polar region within an otherwise non-polar molecule, providing amphipathic characteristics essential for surfactant functionality [2]. The oxygen atom in the ether functional group serves as a hydrogen bond acceptor, allowing limited interaction with water molecules, while the hexyl chain provides sufficient hydrophobicity to align with non-polar surfaces [2]. This structural configuration results in a compound that effectively reduces surface tension at interfaces.
The physical properties of this compound include a boiling point of 135.5-142°C and a melting point of approximately -94°C [2]. These thermal stability characteristics make it suitable for processes requiring moderate temperature exposure. The compound demonstrates a density of 0.772-0.78 g/cm³ and a refractive index of 1.401-1.404 [2]. Its solubility profile is characterized by excellent miscibility with organic solvents and limited solubility in aqueous systems, which is typical for predominantly hydrophobic compounds [2]. The surface tension of this compound has been measured at approximately 22.08 dynes/cm, significantly lower than that of water (72.8 mN/m), contributing to its wetting capabilities [2] [6].
Table 1: Fundamental Properties of this compound
| Property | Value | Conditions/Method |
|---|---|---|
| Molecular Formula | C₈H₁₈O | - |
| Molecular Weight | 130.23 g/mol | - |
| Boiling Point | 135.5-142°C | 760 mmHg |
| Melting Point | ~ -94°C | Estimated |
| Density | 0.772-0.78 g/cm³ | Standard conditions |
| Refractive Index | 1.401-1.404 | Standard conditions |
| Surface Tension | ~22.08 dynes/cm | - |
| Water Solubility | Relatively insoluble | - |
The wetting mechanism of this compound operates through surface tension reduction at the liquid-solid and liquid-air interfaces [3]. When applied to a surface, the molecules orient themselves at these interfaces, with the hydrophobic hexyl chain associating with non-polar surfaces or air, while the polar ethoxy group maintains interaction with water molecules [2] [3]. This molecular orientation effectively lowers the contact angle between the liquid and solid surface, facilitating improved spreading and adhesion [4]. The Young equation (γ_SV = γ_SL + γ_LV × cosθ) mathematically describes this relationship, where reducing the liquid-vapor interfacial tension (γ_LV) enables a smaller contact angle (θ) and consequently better wetting [4].
In pharmaceutical applications, the wetting mechanism is particularly important for enhancing drug dissolution and improving bioavailability of hydrophobic compounds [5] [3]. When incorporated into formulations containing poorly water-soluble APIs, this compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution [3]. This process is critical for oral solid dosage forms where controlled wetting can significantly impact drug release profiles. Additionally, in inhaled pharmaceutical formulations, appropriate wetting characteristics are essential for achieving consistent particle dispersion and ensuring uniform delivery to the respiratory tract [5]. The following diagram illustrates the wetting mechanism at the molecular level:
Diagram 1: Molecular mechanism of wetting action. The hydrophobic tail aligns with non-polar surfaces while the hydrophilic head interacts with water molecules, collectively reducing surface tension and improving wetting properties.
The wetting performance of this compound can be quantified through several key parameters, including surface tension reduction, contact angle measurements, and wetting time [6]. When evaluated using standard testing methodologies, this compound demonstrates significant efficacy in reducing the surface tension of aqueous solutions, typically achieving values between 22-30 mN/m at appropriate concentrations [2] [6]. This represents a substantial reduction compared to pure water, which has a surface tension of approximately 72.8 mN/m at 20°C [6]. The critical surface tension for effective coal wetting has been established at approximately 45 mN/m, indicating that this compound easily surpasses the threshold for effective wetting of many industrial and pharmaceutical materials [6].
In comparative studies with other surfactants, this compound's unique combination of an ethoxy group with a hexyl chain provides a distinct balance between hydrophilicity and hydrophobicity that differs from both shorter and longer chain alcohols or ethers [2]. This balance translates to superior performance in specific applications where controlled spreading and penetration are required. For instance, in agricultural formulations, the optimal wetting agent must facilitate even coverage on inherently hydrophobic plant surfaces without excessive runoff [4]. Similarly, in pharmaceutical powder processing, precisely tuned wettability is critical for achieving desired dissolution profiles and dispersion characteristics [5].
Table 2: Wetting Performance Comparison of Different Agents
| Wetting Agent | Surface Tension (mN/m) | Contact Angle (°) | Optimal Concentration | Key Applications |
|---|---|---|---|---|
| This compound | 22-30 | ~25-40 | 0.5-2.0% | Pharmaceutical formulations, Agricultural adjuvants |
| Sodium Dodecyl Sulfate (SDS) | 30-38 | ~20-35 | 0.1-0.5% | Detergents, Laboratory reagents |
| Alkyl Glycoside (APG1214) | 28-35 | ~30-45 | 0.3-0.7% | Environmental-friendly formulations |
| SDS/APG1214 (1:3) | 25-32 | ~15-30 | 0.5-0.7% | Coal dust suppression [6] |
| Pure Water | 72.8 | ~70-90 | - | Reference standard [6] |
In pharmaceutical development, this compound serves as an effective wetting agent in solid dosage forms, particularly for poorly water-soluble drugs where enhanced dissolution is critical for bioavailability [3]. The compound facilitates water penetration into drug aggregates, effectively increasing the surface area available for dissolution. Additionally, it finds application in suspension-based inhalers where controlled wettability ensures proper dispersion of active ingredients [5]. The non-ionic nature of this compound minimizes potential interactions with ionizable drug compounds, making it particularly valuable for formulations containing sensitive APIs [3].
Recent advances in pharmaceutical processing have demonstrated the importance of precisely engineered wettability for optimizing drug performance. Research has shown that modifying the wetting properties of inhaled drug powders such as budesonide is relevant to improve bioavailability, enhance the dispersion of formulations in suspension-based inhalers, or prevent moisture interactions in dry powder inhalers [5]. In these applications, this compound can provide the ideal balance of hydrophilicity and hydrophobicity to achieve desired performance characteristics without compromising stability or requiring complex manufacturing processes.
In agricultural applications, this compound is utilized as an adjuvant in pesticide formulations to enhance the effectiveness of active compounds [1] [4]. When added to foliar sprays, it improves the spreading and adhesion of the solution on inherently hydrophobic plant surfaces such as leaves, shoots, and stalks [4]. This improved coverage ensures that herbicides, fungicides, and pesticides reach and coat the target surfaces effectively rather than running off to top-soil [4]. The wetting action is particularly important when treating crops with waxy leaf surfaces that naturally resist water-based solutions.
This compound finds diverse applications across industrial sectors, including use in detergents and cleaning products due to its emulsifying properties [1]. It is incorporated into textile processing formulations where it promotes even dye distribution on hydrophobic fibers such as nylon, wool, and silk [4] [3]. In the production of specialty coatings and resins, this compound enhances the wetting of particle surfaces, facilitating more uniform coating application and improved penetration into porous substrates [4]. Its surfactant properties also make it valuable in cosmetic formulations for skin care and hair care products, where it contributes to optimal texture and application characteristics [1].
Objective: To quantitatively evaluate the wetting performance of this compound on various substrates. Materials: this compound (reagent grade), deionized water, surfactant solutions for comparison (SDS, APG1214), surface tension meter, contact angle goniometer, stopwatch, glass Petri dishes, precision balance, and substrate materials (e.g., bituminous coal powder, pharmaceutical powder blends, or hydrophobic surfaces). [6]
Procedure:
Data Analysis: Calculate the spreading coefficient using the formula: S = γ_SV - (γ_SL + γ_LV) Where S is the spreading coefficient, γ_SV is the solid-vapor interfacial tension, γ_SL is the solid-liquid interfacial tension, and γ_LV is the liquid-vapor interfacial tension (surface tension). Higher positive values indicate better spreading capability. [4] [6]
Objective: To incorporate this compound as a wetting agent in a solid dispersion formulation to enhance drug dissolution. Materials: Poorly water-soluble API (e.g., budesonide or similar), this compound, polymer carrier (PEG 6000 or PLGA), organic solvent (acetone), laboratory glassware, vacuum oven, dissolution testing apparatus. [7] [5] [3]
Procedure:
Quality Control: Monitor drug content uniformity, solid-state characteristics (via XRD or DSC), and dissolution profile compared to control formulations without wetting agent. [5] [3]
The following workflow diagram illustrates the experimental procedure for wetting performance evaluation:
Diagram 2: Experimental workflow for wetting performance evaluation, encompassing solution preparation, surface tension measurement, contact angle determination, wetting time assessment, and data analysis.
This compound should be handled in accordance with standard laboratory safety protocols for organic compounds. Appropriate personal protective equipment including safety glasses, gloves, and laboratory coats should be worn during handling [1] [2]. The compound should be stored in a cool, well-ventilated area in tightly sealed containers to prevent evaporation and minimize exposure to moisture [2]. While this compound is not classified as extremely hazardous, adequate ventilation should be maintained to prevent accumulation of vapor in enclosed spaces, and all handling should be conducted away from ignition sources due to potential flammability [2].
For pharmaceutical applications, this compound must meet appropriate quality control specifications as outlined in relevant pharmacopeial standards [3]. Manufacturers should conduct comprehensive characterization including identity testing, assay determination, impurity profiling, and residual solvent analysis where applicable. In accordance with current Good Manufacturing Practices (cGMP), thorough documentation should be maintained covering all aspects of production, testing, and distribution [3]. For specific regulatory submissions, data demonstrating the compatibility of this compound with active pharmaceutical ingredients and its safety profile in the intended dosage form should be generated following ICH guidelines.
This compound represents a valuable wetting agent with demonstrated efficacy across multiple industrial and pharmaceutical applications. Its unique molecular structure provides an optimal balance between hydrophilic and hydrophobic properties, making it particularly effective for formulations requiring controlled surface activity. The experimental protocols outlined in this document provide standardized methodologies for evaluating wetting performance and incorporating this compound into pharmaceutical formulations. As with all formulation components, careful consideration of safety, regulatory, and compatibility factors is essential for successful implementation.
The table below outlines common issues and their solutions, drawing from general high-yield synthesis principles.
| Problem | Possible Cause | Solution / Optimization Strategy |
|---|---|---|
| Low Yield | Formation of elimination byproducts | Use a secondary alkyl halide (e.g., 2-bromohexane); suppress with weaker base (e.g., K2CO3) and lower temperature [1]. |
| Slow Reaction Rate | Poor nucleophilicity of the alkoxide | Use a polar aprotic solvent (e.g., DMSO, DMF) to enhance alkoxide reactivity [1]. |
| Impure Product / Color | Side reactions and impurities | Implement inline purification; use flow chemistry for superior heat/mass transfer and controlled residence time [1]. |
| Irreproducible Results | Inefficient parameter optimization | Replace traditional one-variable-at-a-time approach with High-Throughput Experimentation (HTE) and Design of Experiments (DoE) for exploring variable interactions [1]. |
This protocol integrates traditional synthesis with modern flow chemistry and HTE principles from the search results [1].
This is the baseline Williamson ether synthesis method.
For rapid and efficient optimization, transition to a flow chemistry system as referenced [1]. The workflow can be visualized as follows:
Q1: What are the most critical parameters to optimize for maximizing the yield of this compound? The most critical parameters are the choice of alkyl halide, base, and solvent, as well as reaction temperature and time. A modern approach is to use High-Throughput Experimentation (HTE) to efficiently screen the interaction of these variables rather than optimizing them one at a time [1].
Q2: My reaction produces a lot of alkene byproduct. How can I suppress this elimination? Elimination becomes dominant with strong bases and high temperatures, especially when using secondary halides. To favor substitution (SN2):
Q3: How can flow chemistry improve my synthesis compared to the traditional batch method? Flow chemistry offers several key advantages for yield optimization [1]:
1-Ethoxyhexane, also known as ethyl hexyl ether, is an organic compound with the following key identifiers [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Registry Number | 5756-43-4 [1] [2] |
| Molecular Formula | C8H18O [1] [2] [3] |
| Molecular Weight | 130.23 g/mol [2] [3] |
| IUPAC Name | Hexane, 1-ethoxy- [1] |
| Other Names | Ethyl hexyl ether, HEXYL ETHYL ETHER [1] [3] |
| Synonym | C2H5OC6H13 [3] |
The table below summarizes the known and missing physicochemical properties, which are critical for planning purification processes.
| Physicochemical Property | Status / Value | Source |
|---|---|---|
| Boiling Point | Calculated: 404.86 K (approx. 131.7 °C) | [4] |
| Flash Point | No data available | [2] |
| Density | No data available | [2] |
| Solubility | No data available | [2] |
| Vapour Pressure | No data available | [2] |
| LogPoct/wat | Calculated: 2.603 | [4] |
The safety data sheet for this compound indicates that no hazard classification data is available [2]. This absence of data itself represents a significant risk, and a precautionary approach is essential.
While a specific method for this compound is not documented, the following workflow outlines standard practices for purifying synthetic products in pharmaceutical research, which can serve as a guide [5]. This process emphasizes Normal-Phase (NP) chromatography as a primary method for isolating non-polar to moderately polar compounds like ethers.
The first step is to find the optimal chromatographic conditions on an analytical scale before scaling up [5].
Once optimal analytical conditions are found, they can be scaled up for isolation [5].
Q1: Why is normal-phase chromatography often recommended for purifying compounds like this compound? Normal-phase chromatography offers better selectivity for many isomers, minimizes issues with aqueous solutions (like extended drying times), and often provides better solubility and stability for organic compounds compared to reversed-phase methods. It is a standard for large-scale isolation in pharmaceutical synthesis [5].
Q2: The safety data sheet has many "no data available" fields. How should I proceed? The lack of data requires a strict precautionary approach. You should:
Q3: Are there alternative purification methods to chromatography? Yes, traditional methods like flash chromatography, distillation, and crystallization are still widely used. Flash chromatography is particularly common in organic chemistry labs. The choice depends on the nature of the impurities and the physical properties of the target compound [5].
FAQ & Troubleshooting Guide
This guide provides essential information for the safe handling, storage, and troubleshooting of 1-ethoxyhexane in a research setting.
Q1: What is the basic chemical identification of this compound? The compound is identified as follows:
Q2: What are the key physical properties I should know for experimental design? The table below summarizes key physical properties for this compound.
| Property | Value | Source / Notes |
|---|---|---|
| Boiling Point | 135.5 °C | At 760 mm Hg [1] |
| Density | 0.78 g/cm³ | At standard conditions [1] |
| Refractive Index | 1.404 | At standard temperature and pressure [1] |
| Flash Point | No data available | Treat as flammable; use general ether precautions [2] |
Q3: Are there any known major stability or incompatibility issues? The available Safety Data Sheet (SDS) indicates no specific hazardous decomposition products or reactivity issues [2]. However, it is advised to store apart from foodstuff containers or incompatible materials [2]. As a general safety principle for ethers, you should avoid strong oxidizing agents and store away from ignition sources.
Issue 1: Handling a Spill or Accidental Release
Issue 2: Decomposition or Purity Concerns During Storage
1. Safe Storage and Handling Protocol
2. Mass Spectrometry Analysis for Identification
This protocol helps confirm the identity and purity of this compound using mass spectrometry [1].
While the searched methodologies focus on other compounds, the core analytical technique—gas chromatography (GC)—is directly applicable for monitoring volatile organic compounds like 1-ethoxyhexane.
The table below summarizes key parameters from a validated GC method for a compound with some structural similarities, which could serve as a starting point for developing your own protocol [1].
| Parameter | Description / Value |
|---|---|
| Instrumentation | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Column | DB-WAX UI (a polar polyethylene glycol GC column) |
| Sample Prep | Liquid-liquid extraction with n-hexane; drying & reconstitution |
| Injection | 1 µL, split-less mode |
| Oven Program | 100°C (1 min) → 240°C @ 20°C/min → 240°C (45 min) |
| Detection | Electron Ionization (EI) Mass Spectrometry |
The following diagram outlines a general experimental workflow for monitoring a reaction, integrating the GC techniques mentioned above.
Here are some common challenges and solutions based on general GC best practices, as specific FAQs for this compound were not found.
How can I improve the separation of this compound from reaction byproducts?
What should I do if I get a low signal for my analyte?
My results are inconsistent between replicates. What could be the cause?
To create a more comprehensive troubleshooting guide, I suggest you:
The table below summarizes the basic identification and known properties of 1-Ethoxyhexane [1].
| Property | Details |
|---|---|
| Chemical Name | This compound [1] |
| Synonyms | Hexane, 1-ethoxy- [1] |
| CAS Number | 5756-43-4 [1] |
| Molecular Formula | C8H18O [1] |
| Molecular Weight | 130.23 g/mol [1] |
| Relevant Identified Uses | For R&D use only. Not for medicinal, household, or other use. [1] |
Note on Quantitative Data: The available Safety Data Sheet (SDS) for this compound lists many key physicochemical properties (e.g., boiling point, density, flash point) as "no data available" [1]. You should consult your primary chemical supplier's SDS for this critical safety information.
Since direct compatibility data for this compound is unavailable, the table below extrapolates from general guidelines for Hexane, a structurally similar solvent. "R" is Recommended; "L" is Limited resistance (test before use); "N" is Not Recommended [2].
| Material | Compatibility with Hexane | Recommendation for this compound |
|---|---|---|
| Polypropylene (PP) | R [2] | Recommended |
| Polytetrafluoroethylene (PTFE) | R [2] | Recommended |
| Polyethylene (PE) | L [2] | Use with caution; limited resistance. |
| Stainless Steel (SS) | R [2] | Recommended |
| Nylon (NY) | R [2] | Recommended |
| Polycarbonate (PCT) | R [2] | Recommended |
| Polyethersulfone (PES) | T (Testing Recommended) [2] | Test before use. |
| Glass | Not Listed | Generally resistant to most organic solvents. |
The following protocols are based on the general safety recommendations from the SDS [1].
For a systematic approach to testing this compound with lab materials, follow this general workflow. The diagram below outlines the key stages, from preparation to decision-making.
The specific steps for the "Controlled Exposure" and "Post-Test Inspection" phases are detailed below.
| Step | Protocol Details | Critical Parameters |
|---|
| 1. Controlled Exposure | Immerse a small, pre-weighed and measured coupon of the test material in this compound. | Duration: 24-72 hours. Temperature: Ambient (e.g., 22°C) and/or elevated temperature (e.g., 40°C) to accelerate effects [3]. | | 2. Post-Test Inspection | Visually inspect for changes. Measure changes in weight and dimensions. For optical components like quartz cuvettes, perform spectroscopic analysis to check for transmittance loss or surface etching [3]. | Acceptance Criteria: Weight change < 1%. No visible swelling, cracking, or dissolution. Absorbance deviation ≤ 0.3% [3]. |
Q1: The SDS for this compound has many data gaps. How can I safely determine properties like its flash point? A1: When an SDS is incomplete, you must take a precautionary approach. Assume the chemical is flammable and implement stringent controls (no ignition sources, proper grounding). For accurate data, consult other chemical databases like CAMEO Chemicals or PubChem, or contact your chemical supplier directly for a complete SDS [1].
Q2: Can I use this compound with quartz cuvettes in UV-Vis spectroscopy? A2: While quartz is generally resistant to many organics, you should perform a compatibility test first. Follow the workflow above, with a focus on the post-test spectroscopic analysis. Look for any changes in the baseline absorbance or physical signs of etching on the cuvette surface [3].
Q3: What is the recommended procedure for disposing of this compound waste? A3: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration. Do not contaminate water, food, or feed by storage or disposal. Do not pour down the drain [1].
Q4: A small spill occurred inside a fume hood. What is the immediate response? A4: Wearing appropriate PPE (gloves, goggles), use an inert absorbent material like vermiculite to contain and collect the spill. Place the absorbed chemical in a suitable closed container for hazardous waste. Clean the area thoroughly. Ensure the fume hood remains on to evaporate any residual vapors [1].
The diagram below maps common problems, their potential causes, and recommended actions in a logical structure.
The safety data sheet for this compound provides basic information, but it lacks specific details on its emulsion-forming properties or stability. Here is a summary of its known characteristics [1]:
| Property | Information Available |
|---|---|
| Chemical Identifiers | CAS: 5756-43-4, Molecular Formula: C8H18O, Synonyms: Hexane, 1-ethoxy- [1] |
| Intended Use | For R&D use only; not for medicinal, household, or other use [1]. |
| Hazards & Safety | A safety data sheet exists, but the specific hazards classification is listed as "no data available" [1]. |
| Physical/Chemical Properties | Key properties for emulsion formation, such as solubility, density, and interfacial tension, are listed as "no data available" [1]. |
For your troubleshooting guide, you can structure FAQs around common emulsion stability issues. The table below outlines universal problems and their potential fixes, derived from general emulsion science [2] [3].
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Phase Separation | Incorrect oil-to-emulsifier ratio; significant pH change [2]. | Check and adjust pH; increase emulsifier/polymer concentration; reduce oil phase input [2]. |
| Viscosity Changes | High content of low-melting-point butters; reliance on non-ionic emulsifiers without polymers [2]. | Limit low-m.p. butters to ≤10%; incorporate gums or polymers to the continuous phase [2]. |
| Grainy or Waxy Appearance | Insufficient heating of waxes during formation; crystallization of ionic emulsifiers [2]. | Ensure both phases heated above wax m.p. during mixing; use more non-ionic emulsifier [2]. |
| Colour or Odour Changes | Oxidation; microbial contamination; insufficient preservative [2]. | Test and adjust chelating agents/antioxidants; conduct microbial checks; ensure adequate preservation [2]. |
| Coalescence & Creaming | Large droplet size; insufficient or slow-adsorbing emulsifier; flocculation [3]. | Use high-shear mixing (if materials allow); ensure correct homogenization; use biopolymers to thicken continuous phase [2] [3]. |
Since specific protocols for this compound are unavailable, you can adapt established experimental designs. The phase inversion method is a common and effective technique for forming fine emulsions.
The following diagram illustrates the logic and decision points involved in the Phase Inversion emulsification process.
Supporting Experimental Details:
Here are some questions that your technical support center should be prepared to answer, based on common emulsion issues and the data gaps for this compound.
Q: What is the HLB value required to stabilize a this compound-in-water emulsion? A: There is no published HLB value for this compound. For oil-in-water (O/W) emulsions, required HLB values typically range from 10-16 [4]. You will need to determine the optimum value experimentally by testing emulsion stability with surfactant mixtures of varying HLB.
Q: My this compound emulsion separates shortly after preparation. What should I do? A: First, check the pH of the separated sample. If it has changed significantly, identify and address the cause (e.g., oxidation, electrolyte incompatibility) [2]. If the pH is stable, the issue is likely an insufficient amount of emulsifier. Try increasing the concentration of emulsifiers or adding stabilizing agents like gums or polymers to the continuous phase [2] [3].
Q: How does the mixing method affect my emulsion stability? A: The mixing method is critical.
The table below outlines common issues, their potential causes, and investigative steps based on general surfactant science.
| Problem Phenomenon | Potential Root Cause | Investigation & Verification Method |
|---|---|---|
| Poor Solubility | Salinity/TDS too high; Temperature shift; Inadequate EO chain length | Test solubility in DI vs. saline water; Check cloud point; Analyze structure-performance [1] |
| High Surface Tension | Concentration below CMC; Molecular packing at interface is inefficient | Conduct surface tension vs. concentration plot to find CMC; Evaluate EO chain length impact [1] [2] |
| Low Foam Stability | Rapid liquid drainage; Film coarsening/coalescence; EO chain length suboptimal | Measure foam half-life; Use microscopy to analyze bubble structure; Test EO chain length effect [3] |
| Chemical Instability | Hydrolysis at extreme pH; Thermal degradation at high temperature | Perform TGA and DSC; Characterize with FTIR pre/post stability test [1] |
| High Adsorption Loss | Strong electrostatic attraction to reservoir rock; Hydrophobic interaction | Conduct static adsorption tests with core material; consider sacrificial agents [4] |
Q1: What is the critical micelle concentration (CMC), and why is it important?
Q2: How does the number of ethoxy (EO) groups affect my surfactant's performance?
Q3: My surfactant solution becomes cloudy upon heating. What does this indicate?
Q4: How can I reduce surfactant adsorption onto solid surfaces in my experiments?
Here are detailed methodologies for essential characterization experiments, adapted from the research.
The diagram below outlines a logical pathway for diagnosing and optimizing surfactant performance.
The information above provides a strong general framework. To apply it to This compound, you will need to generate experimental data for this specific compound.
| Property | Value | Unit | Source / Note |
|---|---|---|---|
| CAS Number | 5756-43-4 | - | [1] |
| Molecular Formula | C8H18O | - | [1] [2] |
| Molar Mass | 130.23 | g/mol | [1] [2] |
| Structure | Ethyl Hexyl Ether | - | [2] [3] |
| IUPAC Name | 1-Ethoxyhexane | - | [2] [3] |
| Boiling Point | 404.86 | K (131.71 °C) | Joback Calculated [4] |
| Flash Point | No Data Available | - | [1] |
| Density (at 288.15 K) | 775.80 | kg/m³ | Experimental Data [4] |
| Vapor Pressure | No Data Available | - | [1] |
| LogP (Octanol/Water) | 2.603 | - | Crippen Calculated [4] |
The Safety Data Sheet (SDS) for this compound lists "no data available" for almost all health and ecological hazard parameters [1]. This does not indicate the compound is safe, but rather that specific toxicity studies may not have been conducted or recorded.
While direct data on this compound is scarce, modern research on optimizing other hazardous organic reactions offers valuable methodologies. A powerful approach is the use of continuous-flow microreactors.
Microreactors are devices with tiny internal channels (micrometer scale) that offer superior control over reaction conditions compared to traditional batch reactors [5].
Key Advantages:
Experimental Workflow: The following diagram outlines a general workflow for optimizing a reaction using a microreactor system, adapted from studies on synthesizing other organic compounds [5] [6].
The table below summarizes the key identifiers and properties of 1-Ethoxyhexane found in the search results [1].
| Property | Value / Description |
|---|---|
| CAS Number | 5756-43-4 |
| IUPAC Name | This compound |
| Common Name | Ethyl hexyl ether |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| SMILES | CCCCCCOCC |
| Synthesis Method | Williamson ether synthesis, involving nucleophilic substitution between an alkoxide and a primary alkyl halide [1]. |
Although direct information on this compound is limited, general scale-up challenges from chemical engineering practice can guide your troubleshooting [2]. The diagram below outlines the logical relationship between these key challenge areas.
Based on these core challenges, here are potential FAQs you can develop further with your team's specific process knowledge.
Q1: We are observing a significant drop in yield and purity when moving from a 1L to a 100L batch. What could be the cause?
Q2: The reaction is becoming uncontrollably exothermic at a larger scale, posing a safety risk. How can we manage this?
Q3: How can we ensure a consistent and reliable supply of high-quality starting materials for continuous production?
To systematically address these challenges, you can adopt the following experimental workflow, which emphasizes safety and iterative testing.
The table below summarizes the available data for 1-Octanol. A direct, side-by-side comparison is not yet possible with the current search results.
| Property | 1-Octanol | 1-Ethoxyhexane |
|---|---|---|
| CAS Number | [111-87-5] [1] | Information missing from search results |
| Molecular Formula | C₈H₁₈O [1] | Information missing from search results |
| Molar Mass | 130.23 g/mol [1] | Information missing from search results |
| Density | 0.827 g/mL [1] | Information missing from search results |
| Boiling Point | 194 °C [1] | Information missing from search results |
| Melting Point | -16 °C [1] | Information missing from search results |
| Refractive Index | 1.427 [1] | Information missing from search results |
| Viscosity | 7.50 cP [1] | Information missing from search results |
| Solubility in Water | 1% w/w [1] | Information missing from search results |
| log P (Partition Coefficient) | 3.15 (log KOW) [1] | Information missing from search results |
| Dipole Moment | 1.68 D [1] | Information missing from search results |
| Dielectric Constant | 10.30 [1] | Information missing from search results |
| Hansen Solubility Parameters (HSP) | δD: ~8.3* δP: ~1.6* δH: ~5.8*
*Estimated via group contribution methods; not experimental values from search results. | Information missing from search results |
The following are established experimental methodologies for determining critical solvent properties, as referenced in the search results. These protocols can be applied to characterize both 1-Octanol and this compound.
The partition coefficient is a crucial parameter for predicting a compound's distribution in biological and environmental systems [2].
Henry's Law constant (H) quantifies a volatile solute's partitioning between air and a solvent.
The following diagram illustrates the logical relationship and methodological differences between measuring partition coefficients (solute transfer between two liquids) and Henry's Law constants (solute transfer between a liquid and a gas).
To complete the objective comparison guide you require, I suggest the following steps:
Even without the specific spectrum, you can use the following validated experimental protocol to perform the analysis once you obtain the reference data. The core of spectral validation is a direct comparison between your test sample and a certified reference spectrum, ensuring that all experimental variables are strictly controlled to guarantee the results' accuracy [1].
The workflow below outlines the complete validation process.
FT-IR Spectral Validation Workflow
| Variable | Importance & Control Measures |
|---|---|
| Scanning Parameters | Must keep number of scans, resolution, and apodization function identical. Resolution significantly affects peak appearance; differing settings can make identical samples appear different [1]. |
| Sample Preparation | Use the exact same technique (e.g., ATR, transmission). Different techniques alter relative peak intensities, which can lead to misinterpretation [1]. |
| The Instrument | Ideally, use the same FT-IR spectrometer for both sample and reference. Different instruments may introduce unique noise and artifacts, causing subtle spectral differences [1]. |
| The Operator | The same trained individual should prepare and measure samples, especially for manual techniques, to minimize variability in sample presentation [1]. |
Since a direct reference spectrum is unavailable, you can use your knowledge of the molecule's structure to guide your analysis. This compound (C₈H₁₈O), an alkyl ether, should exhibit characteristic absorption bands. The table below lists the expected peaks.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-O-C (Ether) | C-O Stretch (Asymmetric) | Approx. 1120 (Strong, broad) |
| -CH₃ / -CH₂- | C-H Stretch | 2970-2850 (Multiple peaks) |
| -CH₃ | C-H Bend (Umbrella) | 1375 ± 10 |
| -(CH₂)₄- | CH₂ Rock | 720 ± 10 (Indicates chain length) |
For this compound, which has a chain of four consecutive methylene groups, the presence of the CH₂ rocking vibration near 720 cm⁻¹ is a key indicator. Its presence confirms the expected alkane chain length [1].
Given the lack of a readily available reference spectrum, here are concrete steps you can take to complete your validation:
This compound is an ether with the molecular formula C₈H₁₈O and the CAS registry number 5756-43-4 [1] [2]. Its structural formula can be represented as H₃C-CH₂-O-(CH₂)₅-CH₃, consisting of a hexyl chain linked to an ethoxy group [1].
The table below summarizes its key calculated physical properties, which are useful for basic identification (e.g., during distillation or purification), but are not a direct measure of NMR purity [2].
| Property | Value | Unit | State |
|---|---|---|---|
| Boiling Point (T̲ₜₑₓₜ{b}o̲ᵢₗ) | 404.86 | K (approx. 131.7 °C) | Gas |
| Melting Point (T̲ₜₑₓₜ{f}u̲𝘴) | 202.15 | K (approx. -71.0 °C) | Solid |
| Critical Temperature (T̲꜀) | 568.81 | K | |
| Critical Pressure (P̲꜀) | 2492.52 | kPa | |
| Critical Volume (V̲꜀) | 0.501 | m³/kmol | |
| Heat of Vaporization (Δ̲ᵥₐₚH°) | 35.81 | kJ/mol | |
| Gibbs Energy of Formation (Δ̲𝒇G°) | -88.52 | kJ/mol | Gas |
| Liquid Density (ρ̲ₗ) | 745.27 - 775.80 | kg/m³ | 288.15 - 323.15 K |
The search results do not contain the NMR chemical shifts for this compound itself. For purity confirmation, you would typically compare its experimental NMR spectrum against known chemical shifts of common impurities.
Here is a generalized workflow for conducting NMR purity analysis, which you can adapt for this compound.
The tables below consolidate key property data for 1-Ethoxyhexane (C8H18O) from scientific sources, which you can use as a reference point for your own comparisons. [1] [2] [3]
Table 1: Core Physical and Thermodynamic Properties
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Weight | 130.23 | g/mol | [3] [4] |
| Molecular Formula | C8H18O | [1] [3] [4] |
| Boiling Point | 404.86 (calculated) 414.11 (estimate) | K K | Joback Calculated Property [2] Other Source [3] | | Critical Temperature | 568.81 | K | Joback Calculated Property [2] | | Critical Pressure | 2492.52 | kPa | Joback Calculated Property [2] | | Melting Point | 202.15 (calculated) 179 (estimate) | K K | Joback Calculated Property [2] Other Source [3] | | Liquid Density | 775.80 (@ 288.15 K) 745.27 (@ 323.15 K) | kg/m³ | Experimental Data [2] | | Flash Point | 304.35 | K | Estimated [3] | | Vapor Pressure | 1.27 (@ 25°C) | kPa | Estimated (9.52 mmHg) [3] | | Enthalpy of Vaporization | 35.81 | kJ/mol | Joback Calculated Property [2] | | Enthalpy of Formation (Gas) | -340.67 | kJ/mol | Joback Calculated Property [2] |
Table 2: Safety and Handling Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Flash Point | 31.2 | °C | [3] |
| Vapor Pressure at 25°C | 9.52 | mmHg | [3] |
The following diagram illustrates the synthesis pathways for ethyl hexyl ether, and the described methodology can serve as a detailed experimental protocol.
The primary synthesis method for ethyl hexyl ether uses acidic ion-exchange resins (e.g., Dowex 50W×2 or Amberlyst 70) as catalysts [5].
This compound is described as a colorless, volatile liquid that is insoluble in water but soluble in most organic solvents [3]. Its primary identified industrial application is as a solvent in the production of paints, coatings, and adhesives, where its low toxicity and high boiling point are considered advantageous [3]. Notably, research has also explored its synthesis as a potential additive for cleaner diesel fuel [5].
For a meaningful comparison guide, you would need to contrast this data with properties of alternative solvents (e.g., other ethers like dibutyl ether, or hydrocarbons like hexane) on points like:
1-Ethoxyhexane, also known as ethyl hexyl ether, is an aliphatic alkyl ether with the molecular formula C₈H₁₈O [1] [2]. Its structure consists of a linear hexyl chain (C6) connected by an oxygen atom to an ethyl group (C2) [1].
The table below summarizes its key physical properties:
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈O | [1] [2] |
| Molecular Weight | 130.23 g/mol | [1] [2] |
| Structure | CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-O-CH₂-CH₃ (CCCCCCOCC) | [1] |
| Boiling Point | 135.5 °C (at 760 mmHg) | [1] |
| Melting Point | ≈ -94 °C (estimated) | [1] |
| Density | 0.772 - 0.78 g/cm³ | [1] |
| Refractive Index | 1.404 | [1] |
| Solubility in Water | Relatively insoluble (low) | [1] |
The following table places this compound in context with other common alkyl ethers and similar compounds. The data shows how its properties fit within expected trends, such as increasing boiling point with molecular weight.
| Compound Name | Type / Structure | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|---|---|
| This compound | Aliphatic Ether (C-O-C) | C₈H₁₈O | 130.23 | 135.5 | Low water solubility; polar characteristics due to oxygen atom [1]. |
| Dimethyl Ether | Aliphatic Ether (C-O-C) | C₂H₆O | 46.07 | -23.0 | No intermolecular hydrogen bonding [3]. |
| Diethyl Ether | Aliphatic Ether (C-O-C) | C₄H₁₀O | 74.12 | 34.4 | Common solvent; low boiling point; no intermolecular hydrogen bonding [3]. |
| 1-Hexanol | Alcohol (C-OH) | C₆H₁₄O | 102.17 | 157[a] | Similar chain length to this compound but can form hydrogen bonds, leading to a higher boiling point [1]. |
| 1-Butanol | Alcohol (C-OH) | C₄H₁₀O | 74.12 | 117 | Isomeric with diethyl ether; much higher boiling point due to hydrogen bonding [3]. |
Note: [a] The boiling point for 1-Hexanol is from general chemical knowledge and is included for a more complete trend analysis.
For researchers, the synthesis of ethers like this compound is typically achieved through one of two primary methods. The workflow below outlines the decision path for choosing the appropriate synthetic route.
The Williamson Ether Synthesis is the most versatile and common method for forming ethers, particularly effective for primary and methyl alkyl halides [4].
For synthesizing tertiary ethers where the Williamson method fails, alternative strategies are necessary [5].
This compound is classified as a non-ionic surfactant due to its polar oxygen bridge and non-polar alkyl chains, giving it emulsifying and dispersing capabilities [1]. Its structure provides a balance between hydrophilicity and hydrophobicity [1].
Important Safety Note: Like many alkyl ethers, this compound likely has a propensity to form explosive peroxides when stored in the presence of air or oxygen [6] [3]. Always test for peroxides before distillation or concentration, and adhere to safe storage protocols, such as using stabilizers and dating bottles [6].
Corrosive;Irritant